Salicyloylaminotriazole

Description

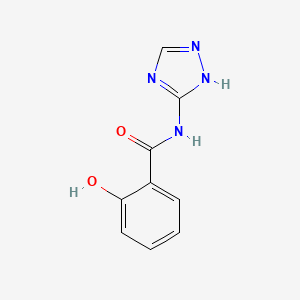

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)12-9-10-5-11-13-9/h1-5,14H,(H2,10,11,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZYGYNZAOVRTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052040 |

Source

|

| Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36411-52-6 |

Source

|

| Record name | Salicyloylaminotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36411-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(N-Salicyloyl)amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036411526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicyloylaminotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(SALICYLOYLAMINO)-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV6FN7NKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salicyloylaminotriazole (CAS Number 36411-52-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloylaminotriazole, with the CAS number 36411-52-6, is a heterocyclic organic compound that has garnered interest within the scientific community for its potential as a biochemical inhibitor. Structurally, it incorporates a salicylamide moiety linked to a triazole ring, a feature that suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. While specific quantitative biological data and detailed experimental protocols for this exact compound are not extensively available in the public domain, this document outlines its general classification as a protein kinase inhibitor and its noted applications in cancer therapy and cell differentiation research. Furthermore, this guide furnishes representative experimental protocols and conceptual signaling pathway diagrams to facilitate further investigation into its mechanism of action and therapeutic potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide | [1] |

| Synonyms | 3-Salicylamido-1H-1,2,4-triazole, 3-(Salicyloylamino)-1,2,4-triazole, SCAO, SAT | [2] |

| CAS Number | 36411-52-6 | [2][3] |

| Molecular Formula | C₉H₈N₄O₂ | [1][2] |

| Molecular Weight | 204.19 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 275-276 °C | [2] |

| Density | 1.552 g/cm³ | [2][3] |

| Solubility | DMSO (Slightly) | [2] |

| pKa (Predicted) | 7.99 ± 0.30 | [2] |

Biological Activity and Potential Applications

This compound is primarily classified as a protein kinase inhibitor.[2] This class of compounds is of significant interest in drug discovery, particularly in oncology, as kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Anticancer Research

The compound has been noted for its potential to inhibit the growth of cancer cells.[2] While specific IC50 values against various cancer cell lines are not publicly available, its classification as a kinase inhibitor suggests that it may interfere with signaling pathways essential for cancer cell proliferation, survival, and metastasis.

Cell Differentiation Studies

This compound is also utilized as a tool in cell differentiation research.[2] Small molecules that can influence cell fate are valuable for understanding developmental processes and for potential applications in regenerative medicine. The mechanism by which this compound affects cell differentiation is likely linked to its kinase inhibitory activity, as protein kinases play a pivotal role in these complex biological processes.

Experimental Protocols

Detailed experimental protocols for this compound are not readily found in published literature. However, the following sections provide representative methodologies for key experiments that would be relevant for characterizing its biological activity.

Protein Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to assess the in vitro inhibitory activity of this compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target protein kinase.

Materials:

-

Recombinant human protein kinase

-

Specific peptide substrate for the kinase

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Assay detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

-

In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram 1: General Workflow for a Kinase Inhibition Assay

References

Salicyloylaminotriazole molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloylaminotriazole, a salicylic acid derivative incorporating a triazole moiety, has garnered interest within the scientific community for its potential as a protein kinase inhibitor. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Formula and Structure

This compound is a heterocyclic compound with the systematic IUPAC name 2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide .[1][2] Its molecular and structural details are fundamental to understanding its chemical behavior and biological activity.

Molecular Formula: C₉H₈N₄O₂[1][2]

Molecular Weight: 204.19 g/mol

CAS Registry Number: 36411-52-6[1][2]

Synonyms: 3-salicylamido-1H-1,2,4-triazole, 2-Hydroxy-N-1H-1,2,4-triazol-5-ylbenzamide, Mark 1475

The structure of this compound, presented below, features a salicylic acid core connected to a 1,2,4-triazole ring via an amide linkage.

Logical Relationship: Structural Components

Caption: Key structural components of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Reference |

| Melting Point | 275-276 °C | N/A |

| Density | 1.552 g/cm³ | N/A |

| logP | 0.9262 | [3] |

| logD | 0.6951 | [3] |

| logSw | -2.2456 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Solubility | Slightly soluble in DMSO | N/A |

Synthesis of this compound

Proposed Experimental Protocol:

A potential synthesis route is the condensation of a salicylic acid derivative with 3-amino-1,2,4-triazole.

Materials:

-

Salicylic acid

-

Thionyl chloride or oxalyl chloride

-

3-Amino-1,2,4-triazole

-

Anhydrous pyridine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, THF)

Procedure:

-

Activation of Salicylic Acid: Salicylic acid is first converted to its more reactive acid chloride. In a round-bottom flask, salicylic acid is dissolved in an excess of thionyl chloride or treated with oxalyl chloride in an anhydrous solvent like dichloromethane with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure to yield salicyl-2-oyl chloride.

-

Amide Bond Formation: The resulting salicyl-2-oyl chloride is dissolved in an anhydrous solvent. To this solution, 3-amino-1,2,4-triazole is added, followed by the slow addition of a base such as pyridine to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature for several hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with a dilute acid solution to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectral Data

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Aromatic Protons (Salicyl Moiety): Multiple signals in the range of δ 6.8-8.0 ppm.

-

Amide Proton (-NH-): A broad singlet, typically downfield, above δ 10.0 ppm.

-

Triazole Protons: Signals corresponding to the C-H and N-H protons of the triazole ring.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can be concentration-dependent.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Triazole Carbons: Signals corresponding to the carbon atoms of the triazole ring.

Expected FT-IR Spectral Data (KBr pellet):

-

O-H Stretch (Phenolic): A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch (Amide and Triazole): Bands in the region of 3100-3300 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1200-1400 cm⁻¹ region.

Mechanism of Action and Signaling Pathways

This compound is suggested to function as a protein kinase inhibitor. While the specific kinases targeted by this compound have not been extensively characterized, its structural components provide clues to its potential mechanism of action. Salicylic acid and its derivatives have been shown to inhibit the phosphorylation and activation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][18][19][20]

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival.[20] Its constitutive activation is implicated in the development and progression of various cancers.[20] Small molecules that can disrupt STAT3 dimerization and subsequent signaling have emerged as promising therapeutic agents.[18][19]

Proposed Signaling Pathway Inhibition:

Caption: A proposed mechanism of action for this compound in the STAT3 signaling pathway.

Conclusion

This compound presents an interesting scaffold for the development of novel therapeutic agents, particularly in the context of cancer and inflammatory diseases where protein kinase signaling plays a pivotal role. This technical guide has provided a summary of its fundamental properties and a plausible route for its synthesis. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. The information contained herein should serve as a valuable starting point for researchers and drug development professionals interested in exploring the promise of this and related compounds.

References

- 1. Selective inhibition of STAT3 phosphorylation by sodium salicylate in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide;2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide | C23H20N6O6 | CID 70629248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide - Chemdiv [chemdiv.com]

- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bmse000668 Benzamide at BMRB [bmrb.io]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ripublication.com [ripublication.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Benzamide, N,N-dipropyl- | C13H19NO | CID 139800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Disruption of transcriptionally active Stat3 dimers with non-phosphorylated, salicylic acid-based small molecules: potent in vitro and tumor cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

Salicyloylaminotriazole Kinase Inhibitors: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloylaminotriazoles represent an emerging class of small molecule kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of their mechanism of action, focusing on their interaction with key signaling kinases. We will delve into their inhibitory activities, the signaling pathways they modulate, and the experimental protocols used to characterize their function.

Introduction

Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions.[1][2] The development of targeted kinase inhibitors has revolutionized therapeutic strategies for these disorders.[3][4] Salicyloylaminotriazoles and related salicylamide derivatives have been identified as promising scaffolds for the development of novel kinase inhibitors. These compounds have demonstrated potent activity against several key kinases involved in pro-inflammatory and oncogenic signaling pathways. This guide will focus on the mechanism of action of this class of inhibitors, with a particular emphasis on their effects on Transforming Growth Factor-β-Activated Kinase 1 (TAK1), p38 Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).

Kinase Inhibition Profile and Potency

Salicyloylaminotriazole derivatives have been shown to inhibit the activity of several kinases with varying degrees of potency. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Compound Class/Derivative | Target Kinase | IC50 (µM) | Cell Line/Assay Condition | Reference |

| O-alkylamino-tethered salicylamide (Compound 9a/JMX0293) | STAT3 (phosphorylation) | - | MDA-MB-231 cells | [5][6] |

| O-alkylamino-tethered salicylamide (Compound 9a/JMX0293) | (Cell Proliferation) | 3.38 ± 0.37 | MDA-MB-231 (TNBC) | [5][6] |

| O-alkylamino-tethered salicylamide (Compound 9a/JMX0293) | (Cell Proliferation) | > 60 | MCF-10A (non-tumorigenic) | [5][6] |

| O-alkylamino-tethered salicylamide (Compound 30b) | (Cell Proliferation) | 2.32 | MDA-MB-231 | [5] |

| O-alkylamino-tethered salicylamide (Compound 30b) | (Cell Proliferation) | 2.63 | MCF-7 | [5] |

| O-alkylamino-tethered salicylamide (Compound 31a) | (Cell Proliferation) | 3.72 | MDA-MB-231 | [5] |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NFκB (luciferase assay) | 15 | HCT116 cells | [7] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NFκB (luciferase assay) | 17 | HCT116 cells | [7] |

| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NFκB (luciferase assay) | 91 | HCT116 cells | [7] |

| Takinib (a TAK1 inhibitor scaffold) | TAK1 | - | In vivo models | [8][9] |

| HS-276 (Takinib analogue) | TAK1 | Ki = 2.5 nM | Cell-free assay | [10][11] |

Mechanism of Action and Signaling Pathways

Salicyloylaminotriazoles exert their effects by inhibiting specific kinases, thereby modulating downstream signaling cascades. The primary targets identified for this class of compounds are key regulators of inflammation and cell survival.

Inhibition of the TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical signaling node in the tumor necrosis factor (TNF) pathway, which regulates both pro-survival and inflammatory responses.[10][11] Upon stimulation by inflammatory cytokines like TNF, TAK1 is activated and subsequently phosphorylates downstream kinases, including the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[10][12] This leads to the activation of the NF-κB and AP-1 transcription factors, resulting in the expression of pro-inflammatory cytokines and cell survival genes.[10] this compound-based TAK1 inhibitors block the catalytic activity of TAK1, thereby preventing the activation of these downstream pathways.[8][10] This mechanism is particularly relevant in inflammatory diseases like rheumatoid arthritis.[8][9]

Modulation of the p38 MAPK Pathway

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[][14] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory cytokines such as TNF-α and interleukin-1.[][15] The observation that sodium salicylate can activate p38 MAPK, which in turn can inhibit TNF-induced IκBα phosphorylation and degradation, suggests a complex regulatory role for salicylate derivatives in this pathway.[15] While some salicylates activate p38, specific inhibitors of p38 MAPK are being developed to treat inflammatory diseases.[16][17] The role of salicyloylaminotriazoles in directly inhibiting p38 requires further specific investigation, though their impact on upstream regulators like TAK1 indirectly affects p38 activation.[10]

Inhibition of STAT3 Signaling

STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[5] Its constitutive activation is a hallmark of many cancers, making it an attractive therapeutic target. Certain O-alkylamino-tethered salicylamide derivatives have been shown to inhibit the phosphorylation of STAT3, which is essential for its activation.[5][6] This inhibition of STAT3 phosphorylation leads to the induction of apoptosis in cancer cells, highlighting the anti-tumor potential of this class of compounds.[5][6]

Experimental Protocols

The characterization of this compound kinase inhibitors involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the enzymatic activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[18][19]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test compound (this compound derivative) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[19]

-

Kinase Reaction Initiation: Add 2 µL of a kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.[19] The final ATP concentration should ideally be close to the Km value for the specific kinase.[20]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.[19]

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[19]

-

Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[19]

-

Data Acquisition: Measure the luminescence using a plate reader.[18][19]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[19]

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Cell culture medium and supplements

-

Test compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[3]

-

Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions.[3]

-

Data Acquisition: Measure the luminescence signal using a plate reader.[3]

-

Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[3]

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the phosphorylation status of target kinases and downstream signaling proteins within cells after treatment with an inhibitor.

Materials:

-

Cultured cells

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer apparatus

-

Primary antibodies (total and phospho-specific for the protein of interest, e.g., STAT3, p-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with the test compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the total and phosphorylated forms of the target protein, followed by HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[20]

-

Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation relative to the total protein levels.[20]

Conclusion

Salicyloylaminotriazoles and related salicylamide derivatives are a versatile class of kinase inhibitors with demonstrated activity against key targets in cancer and inflammatory disease signaling pathways, including TAK1, p38 MAPK, and STAT3. Their mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of downstream signaling events that promote cell proliferation, survival, and inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this promising class of therapeutic agents. Further structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds for clinical applications.

References

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labiotech.eu [labiotech.eu]

- 3. benchchem.com [benchchem.com]

- 4. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicineinnovates.com [medicineinnovates.com]

- 9. Scholars@Duke publication: Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice. [scholars.duke.edu]

- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pagepressjournals.org [pagepressjournals.org]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Salicyloylaminotriazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of salicyloylaminotriazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. The following sections detail established synthetic routes, experimental protocols, and purification techniques, supported by quantitative data and visual workflows to facilitate understanding and replication in a laboratory setting.

Synthetic Pathways for Salicyloylaminotriazoles

The synthesis of salicyloylaminotriazoles can be approached through several strategic pathways. The most common methods involve the formation of a 1,2,4-triazole ring followed by acylation with a salicylic acid derivative, or the construction of the triazole ring from a salicyl hydrazide precursor.

A prevalent and efficient method involves a multi-step synthesis commencing with the preparation of salicyl hydrazide from an appropriate salicylic acid ester. This intermediate is then cyclized to form a 3-amino-1,2,4-triazole, which is subsequently acylated to yield the final salicyloylaminotriazole product. Key reaction steps and intermediates are outlined below.

General Synthetic and Purification Workflow

Caption: General workflow for the synthesis and purification of salicyloylaminotriazoles.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of a representative this compound.

Protocol 1: Synthesis of Salicyl Hydrazide

This protocol is adapted from the microwave-assisted synthesis of 2-hydroxybenzohydrazide.[1]

Materials:

-

Methyl salicylate

-

Hydrazine hydrate (80%)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a suitable vessel, thoroughly mix methyl salicylate (10 mmol) and 80% hydrazine hydrate (20 mmol) to form a thick paste.

-

Air-dry the paste to remove excess moisture.

-

Subject the residual mass to microwave irradiation at 160 W for 8 minutes, with intermittent stirring every 2 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the resulting solid with water.

-

Purify the crude product by recrystallization from ethanol to obtain 2-hydroxybenzohydrazide (salicyl hydrazide).

Protocol 2: Synthesis of 3-Substituted-5-amino-1,2,4-triazole

This protocol describes a one-pot synthesis of 3-amino-1,2,4-triazole derivatives from hydrazides.[2]

Materials:

-

Salicyl hydrazide

-

Urea

-

Choline chloride

-

Deep Eutectic Solvent (DES) - Choline chloride/urea (1:2 molar ratio)

Procedure:

-

Prepare the Deep Eutectic Solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

-

To the DES, add salicyl hydrazide (1 mmol) and urea (as a reactant).

-

Heat the reaction mixture, and the DES will act as both the solvent and a catalyst.

-

Monitor the reaction for the formation of the 3-salicyl-5-amino-1,2,4-triazole.

-

Upon completion, the product can be isolated through appropriate work-up procedures, which may include precipitation by adding water and subsequent filtration.

Protocol 3: Acylation of 3-Amino-1,2,4-triazole with Salicyloyl Chloride

This protocol outlines the acylation of an aminotriazole to form the final product.

Materials:

-

3-Amino-1,2,4-triazole

-

Salicyloyl chloride

-

Anhydrous pyridine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolve 3-amino-1,2,4-triazole in an anhydrous solvent under an inert atmosphere.

-

Add a suitable base, such as pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of salicyloyl chloride in the same anhydrous solvent to the cooled mixture.

-

Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Methods

The purity of the final this compound is crucial for its intended application. The following are standard and effective purification techniques.

Recrystallization

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Solvents such as ethanol, acetone, acetonitrile, or a mixture like ethanol-water can be effective.[3][4][5]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot-filter the solution to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Solvent Selection for Salicylamides:

-

Good solubility at high temperatures and poor solubility at low temperatures: Ethanol, Acetonitrile, Tetrahydrofuran.[6]

-

Mixed solvent systems: Ethanol/water, Glacial acetic acid/water.[5]

Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique.

General Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity. A common eluent system for amides is a gradient of ethyl acetate in hexane or dichloromethane in methanol.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of triazole and salicylamide derivatives, providing a benchmark for laboratory work.

| Compound Class | Synthetic Step | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Salicyl Hydrazide | Hydrazinolysis | Methyl salicylate, Hydrazine hydrate | None (Microwave) | 160 W, 8 min | 78 | - | [1] |

| N-Aryl Salicylamides | Amidation | Salicylic acid, Anilines | - | Microwave irradiation | - | - | [7] |

| 3-Amino-1,2,4-triazoles | Cyclization | Hydrazides, Urea | Choline chloride/urea | Heating | Good to Excellent | - | [2] |

| N-Acyl-aminotriazoles | Acylation | Aminotriazole, Acetyl chloride | Dry benzene | Reflux, 2h | - | - | [8] |

Logical Relationships in Synthesis

The synthesis of salicyloylaminotriazoles can be conceptualized through two primary logical pathways, both converging on the final target molecule.

Synthetic Strategies Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. bt1.qu.edu.iq [bt1.qu.edu.iq]

- 6. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemmethod.com [chemmethod.com]

Salicyloylaminotriazole: A Technical Guide to its Solubility in DMSO and Other Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of salicyloylaminotriazole, a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these parameters experimentally. It includes a detailed experimental protocol for thermodynamic solubility assessment and visual representations of both the experimental workflow and a potential signaling pathway for further investigation.

Solubility Profile of this compound

Currently, there is a scarcity of published quantitative data detailing the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. The available information is qualitative, indicating its general solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ChemicalBook |

Note: The term "slightly soluble" is not a quantitative measure and can vary between different sources and experimental conditions. For drug discovery and development, precise quantitative solubility data is crucial. Therefore, experimental determination is highly recommended.

Experimental Protocol: Thermodynamic Solubility Determination

To address the lack of quantitative data, a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound is provided below. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is considered the gold standard for its accuracy and reliability.[1][2]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at equilibrium at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed to avoid bubble formation during analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.[1]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[1]

-

Quantification by HPLC:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the range of the standard curve.

-

Chromatography: Inject the diluted samples and the standard solutions onto the HPLC system. The concentration of this compound in the saturated solution is determined by comparing its peak area to the standard curve.[1][4]

-

-

Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) for each solvent at the specified temperature.

Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Anti-Inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound are not well-documented, compounds with similar structures (salicylates and triazoles) have been shown to exhibit anti-inflammatory properties. For instance, carboxyamidotriazole has been demonstrated to inhibit the NF-κB and MAPK signaling pathways.[5] The following diagram presents a hypothetical signaling cascade that could be a starting point for investigating the mechanism of action of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. Carboxyamidotriazole exerts anti-inflammatory activity in lipopolysaccharide-induced RAW264.7 macrophages by inhibiting NF-κB and MAPKs pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Role of Salicyloylaminotriazole in Cell Signaling Pathways

Disclaimer: This technical guide explores the potential role of Salicyloylaminotriazole in cell signaling. As of the latest available data, specific research on this compound is not present in the public domain. Therefore, this document extrapolates its potential mechanisms of action based on the well-established signaling pathways of its core structural component, salicylic acid (SA). The information presented herein is intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel salicylates.

Introduction

Salicylic acid (SA) is a phenolic phytohormone that plays a critical role in regulating various physiological processes in plants, most notably in mediating defense responses against pathogens.[1] It is essential for establishing both local and systemic acquired resistance (SAR).[2] Given that this compound contains the salicylate moiety, it is plausible that it could modulate similar intracellular signaling cascades. This guide provides an in-depth overview of the known signaling pathways of salicylic acid, which are likely to be relevant for understanding the potential biological activity of this compound. We will delve into the molecular mechanisms of SA biosynthesis, perception, and signal transduction, present a summary of the key molecular players, and propose experimental protocols to investigate the effects of novel salicylate derivatives.

Salicylic Acid Biosynthesis and Its Regulation

The primary pathway for pathogen-induced SA biosynthesis in plants is the isochorismate (IC) pathway, which takes place in the chloroplasts.[1][3]

-

Isochorismate Pathway: The synthesis begins with the conversion of chorismate, a product of the shikimate pathway, into isochorismate. This reaction is catalyzed by the enzyme ISOCHORISMATE SYNTHASE 1 (ICS1) .[1][3] While a secondary pathway involving phenylalanine ammonia-lyase (PAL) also contributes to SA production, the IC pathway is the major route during an immune response.[4]

-

Regulation by Calcium Signaling: The initiation of SA biosynthesis is tightly regulated, with calcium signaling playing a pivotal role.[1][3] Upon pathogen recognition, intracellular calcium (Ca²⁺) levels rise. This increase in cytosolic Ca²⁺ activates calcium-dependent protein kinases (CDPKs) and calmodulin (CaM)-binding transcription factors, such as CBP60g and SARD1, which in turn activate the expression of the ICS1 gene.[1]

Core Salicylic Acid Signaling Pathway

The perception of SA and the subsequent signal transduction are primarily mediated by the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein and its paralogs, NPR3 and NPR4.[5][6][7]

-

SA Receptors: In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[7] Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1, which then translocates to the nucleus.[7] Both NPR1 and its paralogs NPR3/NPR4 have been identified as SA receptors.[5][6]

-

Transcriptional Regulation: In the nucleus, NPR1 interacts with TGA transcription factors .[5][8] This interaction is crucial for activating the expression of a large number of defense-related genes, including the Pathogenesis-Related (PR) genes, which encode antimicrobial proteins.[6]

-

Dual Role of NPR3/NPR4: NPR3 and NPR4 act as adaptors for the proteasomal degradation of NPR1, with their activity being regulated by SA concentration. At low SA levels, they promote NPR1 degradation to suppress the immune response. At high SA levels, this repression is relieved, allowing for a robust defense activation.[5]

Downstream Signaling: The Role of MAP Kinases

Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that transduce extracellular stimuli into intracellular responses. SA has been shown to activate specific MAPKs.

-

SA-Induced Protein Kinase (SIPK): In tobacco, SA rapidly and transiently activates a 48-kD MAPK known as SIPK.[9][10][11] The activation of SIPK is associated with the phosphorylation of tyrosine residues and is a crucial step in the SA signaling pathway leading to defense gene induction.[9][11] Biologically active analogs of SA can also activate this kinase, while inactive analogs cannot, highlighting its specificity.[9] Persistent activation of SIPK has been linked to the hypersensitive response, a form of localized cell death to prevent pathogen spread.[12]

References

- 1. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming [frontiersin.org]

- 4. esalq.usp.br [esalq.usp.br]

- 5. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NPR1 paralogs of Arabidopsis and their role in salicylic acid perception - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylic acid activates a 48-kD MAP kinase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salicylic acid activates a 48-kD MAP kinase in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Salicyloylaminotriazoles: A Technical Guide to Their Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of established pharmacophores into novel molecular architectures represents a promising strategy in modern drug discovery. This technical guide delves into the discovery and history of a burgeoning class of compounds, the Salicyloylaminotriazoles. While the exact term "Salicyloylaminotriazole" does not correspond to a single, widely recognized entity, it aptly describes a class of molecules featuring a salicylamide core linked to an aminotriazole moiety. This guide will focus on a well-researched subclass, the 1,2,3-triazolylsalicylamides, which have demonstrated significant potential as potent inhibitors of Aurora kinases, crucial regulators of mitosis frequently dysregulated in cancer. Furthermore, the broader salicylamide-triazole scaffold holds promise for anti-inflammatory and analgesic applications. This document provides a comprehensive overview of their synthesis, mechanism of action, and the experimental protocols utilized in their evaluation.

Discovery and History

The development of Salicyloylaminotriazoles is not marked by a single discovery but rather by the logical convergence of research on salicylamides and triazoles. Salicylamide itself is a non-prescription drug with analgesic and antipyretic properties, similar to aspirin[1]. The salicylamide scaffold has been a fertile ground for medicinal chemistry, with derivatives showing a wide range of biological activities[2][3][4].

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are another cornerstone of medicinal chemistry. The 1,2,3-triazole and 1,2,4-triazole isomers are prevalent in a multitude of clinically approved drugs, exhibiting antifungal, antiviral, and anticancer properties[5]. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,2,3-triazoles particularly efficient and modular, allowing for the rapid generation of diverse compound libraries[1][6].

The synthesis of molecules combining these two key pharmacophores represents a rational design approach to developing novel therapeutic agents. A significant breakthrough in this area was the development of 1,2,3-triazolylsalicylamide derivatives as potent inhibitors of Aurora kinases[1]. This research demonstrated that the fusion of these two moieties could lead to compounds with significant antiproliferative activity.

Chemical Synthesis

The synthesis of Salicyloylaminotriazoles, specifically the 1,2,3-triazolylsalicylamide derivatives, is most effectively achieved through a convergent synthesis strategy employing the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) or "click chemistry". This approach allows for the late-stage combination of two key fragments: a salicylamide bearing either an azide or an alkyne functionality, and a corresponding triazole precursor with the complementary functionality.

A general synthetic workflow is depicted below:

Experimental Protocols

Protocol 1: Synthesis of N-(substituted)-2-hydroxy-5-(1H-1,2,3-triazol-1-yl)benzamide (A Representative 1,2,3-Triazolylsalicylamide)

This protocol is a representative example for the synthesis of a 1,2,3-triazolylsalicylamide derivative, adapted from methodologies described in the literature for Aurora kinase inhibitors[1].

Step 1: Synthesis of 5-azido-2-hydroxybenzoic acid.

-

To a solution of 5-aminosalicylic acid in a mixture of water and concentrated hydrochloric acid at 0°C, a solution of sodium nitrite in water is added dropwise.

-

The resulting diazonium salt solution is then added to a solution of sodium azide in water at 0°C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The product, 5-azido-2-hydroxybenzoic acid, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Amide coupling to form N-(substituted)-5-azido-2-hydroxybenzamide.

-

To a solution of 5-azido-2-hydroxybenzoic acid in an appropriate solvent (e.g., dimethylformamide), a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine) are added.

-

The desired substituted amine is then added, and the reaction mixture is stirred at room temperature until completion.

-

The crude product is purified by column chromatography.

Step 3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

-

To a solution of the N-(substituted)-5-azido-2-hydroxybenzamide and a terminal alkyne in a solvent mixture (e.g., t-butanol and water), copper(II) sulfate pentahydrate and sodium ascorbate are added.

-

The reaction is stirred at room temperature.

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to yield the final 1,2,3-triazolylsalicylamide.

Biological Activity and Mechanism of Action

The primary biological activity reported for 1,2,3-triazolylsalicylamides is the inhibition of Aurora kinases, which are key regulators of mitosis. Overexpression of Aurora kinases is a common feature in many cancers, making them attractive targets for cancer therapy[7][8][9][10][11][12][13][14].

Aurora Kinase Inhibition

The Aurora kinase family consists of three members in humans: Aurora A, Aurora B, and Aurora C[9]. Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle[12][15]. Aurora B is a component of the chromosomal passenger complex and is essential for correct chromosome-microtubule attachments, the spindle assembly checkpoint, and cytokinesis[15][16].

Inhibition of Aurora kinases by 1,2,3-triazolylsalicylamides disrupts the mitotic process, leading to defects in chromosome alignment, segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The inhibitory activity of 1,2,3-triazolylsalicylamide derivatives against Aurora kinases has been quantified, with several compounds demonstrating potent activity.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 8g | Aurora A | 0.37 | [1] |

| 8m | Aurora B | nanomolar | [7] |

| Compound 31 | Aurora A | 0.37 | |

| Compound 31 | Aurora B | 3.58 |

Other Potential Biological Activities

While the primary focus has been on anticancer activity, the salicylamide and triazole moieties suggest potential for other therapeutic applications. Some salicylamide derivatives incorporating 1,2,4-triazoles have been screened for anti-inflammatory, analgesic, and antipyretic activities[2][3][17]. The mechanism for these activities likely involves the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs)[18][19].

Experimental Protocols for Biological Evaluation

A comprehensive evaluation of Salicyloylaminotriazoles involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Luminescent)

This protocol is a general method for determining the in vitro inhibitory activity of compounds against Aurora kinases.

-

Reagent Preparation : Prepare kinase buffer, ATP solution, substrate solution (e.g., a generic peptide substrate for Aurora kinases), and the test compound at various concentrations.

-

Kinase Reaction : In a 96-well plate, combine the kinase buffer, Aurora kinase A or B enzyme, and the test compound.

-

Initiate the reaction by adding the ATP and substrate solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection : Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the ADP to ATP and measuring the light output using a luciferase-based reaction.

-

Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the this compound compounds and a vehicle control.

-

Incubation : Incubate the cells for a period of time (e.g., 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 4: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This is a standard in vivo model to assess acute anti-inflammatory activity[20][21][22][23][24].

-

Animal Acclimatization : Acclimatize rats to the laboratory conditions for at least one week.

-

Compound Administration : Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema : After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume : Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.

Preclinical and Clinical Status

Currently, specific this compound compounds are in the preclinical stages of research. While numerous Aurora kinase inhibitors have entered clinical trials for various cancers, to date, no this compound derivative has been publicly reported to be in clinical development[7][10]. The promising in vitro and potential in vivo data for this class of compounds suggest that further optimization and preclinical evaluation are warranted.

Conclusion

Salicyloylaminotriazoles, particularly the 1,2,3-triazolylsalicylamide derivatives, represent a promising class of compounds with significant potential as anticancer agents through the potent inhibition of Aurora kinases. The modular and efficient synthesis via click chemistry allows for extensive structure-activity relationship studies, paving the way for the development of optimized drug candidates. Furthermore, the inherent properties of the salicylamide and triazole scaffolds suggest that the therapeutic applications of this molecular architecture may extend to other areas, such as inflammation and pain management. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this exciting class of molecules. Further preclinical studies are necessary to fully elucidate their therapeutic potential and advance them toward clinical evaluation.

References

- 1. Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]

- 17. deepdyve.com [deepdyve.com]

- 18. diva-portal.org [diva-portal.org]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Salicyloylaminotriazoles as Modulators of Protein Kinase Signaling: A Technical Overview

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction to Salicyloylaminotriazoles and Protein Kinases

Overview of Protein Kinases in Cellular Signaling and Disease

Protein kinases constitute one of the largest and most functionally diverse enzyme families, playing a pivotal role in regulating the majority of cellular pathways.[1][2] These enzymes catalyze the phosphorylation of specific amino acid residues on substrate proteins, a fundamental mechanism of signal transduction that governs processes such as cell growth, differentiation, metabolism, and apoptosis.[2][3] The human genome encodes over 500 protein kinases.[1] Given their central role, the dysregulation of kinase activity due to mutation, overexpression, or other alterations is a common driver in numerous diseases, most notably cancer, as well as inflammatory and autoimmune disorders.[4][5][6] Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery.[7][8]

Introduction to Salicyloylaminotriazoles as a Class of Kinase Inhibitors

Salicyloylaminotriazoles represent a novel class of synthetic heterocyclic compounds investigated for their therapeutic potential, including their activity as protein kinase inhibitors. The core structure, featuring a salicylic acid moiety linked to an aminotriazole ring, provides a versatile scaffold for chemical modification. These modifications allow for the fine-tuning of potency and selectivity against specific kinase targets. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds, exploring how different substituents on the aromatic rings and linker regions impact their biological activity and pharmacokinetic properties.[9][10]

Therapeutic Potential and Investigated Indications

The primary therapeutic rationale for developing salicyloylaminotriazole-based inhibitors is their potential to selectively target kinases implicated in disease pathogenesis. A significant focus of research has been on their ability to inhibit stress-activated protein kinases, such as p38 MAP kinase, which are key regulators of inflammatory cytokine production.[] By blocking pro-inflammatory signaling, these compounds have potential applications in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[3] Furthermore, as kinase dysregulation is a hallmark of cancer, the anti-proliferative effects of these compounds are under investigation for oncological applications.[12]

Mechanism of Action of this compound-based Kinase Inhibitors

General Mechanism of Kinase Inhibition

Most small molecule kinase inhibitors, including likely candidates from the this compound class, function as ATP-competitive inhibitors.[4] They are designed to bind to the ATP-binding pocket in the kinase domain, directly competing with the endogenous ATP substrate. This binding event prevents the transfer of the gamma-phosphate from ATP to the kinase's protein substrate, thereby blocking the downstream signaling cascade.[12] The effectiveness of such inhibitors is often determined by their affinity for the ATP pocket of the target kinase compared to other kinases and ATP itself.

Specificity and Selectivity for Protein Kinase Families

Achieving selectivity is a major challenge in kinase inhibitor development due to the high degree of conservation in the ATP-binding site across the kinome.[13] However, small differences in the shape, size, and amino acid composition of the ATP pocket allow for the design of selective inhibitors. Salicyloylaminotriazoles are being optimized to exploit these subtle differences. For example, some compounds show marked selectivity for the p38 MAPK family over other related kinases like JNK or ERK.[4] Kinase selectivity profiling, where a compound is tested against a large panel of kinases, is an essential step to characterize its specificity and identify potential off-target effects that could lead to toxicity or unexpected efficacy.[14][15]

Molecular Interactions with the Kinase ATP-binding Site

The binding of a this compound inhibitor to a kinase is stabilized by a network of molecular interactions. These typically include:

-

Hydrogen Bonds: Key interactions often form with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This mimics the hydrogen bonding pattern of the adenine ring of ATP.

-

Hydrophobic Interactions: The aromatic rings of the inhibitor engage with hydrophobic pockets within the ATP-binding site.

-

Van der Waals Forces: These contribute to the overall affinity and stability of the inhibitor-kinase complex.

Structural biology techniques, such as X-ray crystallography, are invaluable for elucidating the precise binding mode and informing further structure-based drug design.

In Vitro Efficacy and Kinase Profiling

Biochemical Assays for Kinase Inhibition

A variety of in vitro assay formats are available to measure the potency of an inhibitor against a purified kinase enzyme.[16] These assays are fundamental for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[16] Common formats include luminescence-based, fluorescence-based, and radiometric assays.[16][17]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a method to determine the IC50 value of a this compound compound by measuring the amount of ADP produced in the kinase reaction.[5]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.[5]

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.[5]

-

Enzyme Addition: Add 2.5 µL of the target kinase (e.g., p38α) diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[5]

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP to each well.[5]

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[5]

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[5]

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to calculate the IC50 value.[5]

Quantitative Data on Kinase Inhibition

The following table summarizes hypothetical inhibitory activity data for a representative this compound compound, "SAT-1," against a panel of relevant protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Kinase Target | SAT-1 IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| p38α | 25 | 6 |

| p38β | 45 | 8 |

| JNK1 | 1,250 | 15 |

| ERK2 | >10,000 | 30 |

| VEGFR2 | 8,500 | 5 |

| Src | 4,800 | 12 |

| Data is representative and for illustrative purposes. Staurosporine is a non-selective kinase inhibitor used as a positive control. |

Cellular Assays for Target Engagement

While biochemical assays measure direct enzyme inhibition, cellular assays are critical to confirm that the compound can enter cells and engage its target in a physiological context. Western blotting is a standard technique used to measure the phosphorylation status of a kinase's downstream substrate.

Experimental Protocol: Western Blot Analysis of Phospho-MK2

This protocol describes how to assess the inhibition of the p38 MAPK pathway in cells by measuring the phosphorylation of its direct substrate, MAPK-activated protein kinase 2 (MK2).

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or THP-1) and allow them to adhere overnight. Treat the cells with various concentrations of the this compound inhibitor for 1-2 hours.

-

Cell Stimulation: Stimulate the p38 pathway by adding a known activator, such as anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of MK2 (e.g., anti-phospho-MK2 (Thr334)).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-